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Compound of Interest

Compound Name: Trimelamol

Cat. No.: B1217834 Get Quote

An In-depth Technical Guide to Trimelamol
This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and clinical trial data for Trimelamol, an antineoplastic agent. The

information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties
Trimelamol is a synthetic derivative of trimethylmelamine.[1] Its key chemical identifiers and

properties are summarized below.
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Property Value Source

CAS Number 64124-21-6 [1][2]

Molecular Formula C9H18N6O3 [1][3]

Molecular Weight 258.28 g/mol

IUPAC Name

[[4,6-

bis[hydroxymethyl(methyl)amin

o]-1,3,5-triazin-2-yl]-

methylamino]methanol

Synonyms

Trimethyloltrimethylmelamine,

N(2),N(4),N(6)-

trihydroxymethyl-

N(2),N(4),N(6)-

trimethylmelamine, NSC-

283162

Solubility
Sufficiently soluble for

parenteral administration.

Note: Specific quantitative data for melting point, boiling point, and pKa were not available in

the consulted resources.

Mechanism of Action
Trimelamol functions as an antineoplastic agent through a mechanism that involves the

formation of a reactive iminium species. This reactive intermediate is capable of crosslinking

DNA, which is understood to be a key contributor to its cytotoxic effects. Unlike some other

melamine derivatives, Trimelamol does not require metabolic activation to exert its activity.
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Proposed mechanism of action for Trimelamol.

Experimental Protocols and Clinical Findings
Trimelamol has been evaluated in clinical trials for its efficacy against various cancers,

particularly refractory ovarian cancer.

Phase I Clinical Trial
A Phase I trial was conducted to evaluate two different administration schedules for

Trimelamol: a single intravenous infusion every 3 weeks, and a daily dose for 3 consecutive

days, repeated every 3 weeks. Pharmacokinetic analysis was performed for all dose levels on

both schedules.

Phase II Clinical Trial
In a Phase II study, 42 patients with recurrent or platinum-complex-resistant advanced ovarian

cancer were treated with Trimelamol. The treatment protocol consisted of an 800 mg/m²

intravenous dose administered daily for 3 days.

Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the clinical trials of Trimelamol.

Toxicity Data from Phase I Trial
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Myelosuppression was identified as the dose-limiting toxicity for the single-dose administration.

For the 3-day administration schedule, non-hematological toxicities were less pronounced.

Single Dose (mg/m²)
Median Leukocyte Nadir (x
10⁹/L)

Other Toxicities

1800 3.2

Doses >1500 mg/m² caused

WHO grade 3 nausea and

vomiting.

2100 2.6

Thrombocytopenia and anemia

were also observed but were

not dose-limiting.

2400 (MTD) 1.5

MTD: Maximum Tolerated Dose

3-Day Dose (mg/m²/day) Median Leukocyte Nadir (x 10⁹/L)

800 3.0

900 2.3

1000 (MTD) 1.5

Efficacy Data from Phase II Trial in Refractory Ovarian
Cancer
The objective response rate in the Phase II trial for refractory ovarian cancer was 9.5%.

Response Type Number of Patients

Complete Response 1

Partial Response 3

Minor Response 5
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The primary toxicities observed in this trial were nausea and vomiting, with myelosuppression

being minor.

Experimental Workflow Diagram
The following diagram illustrates the workflow of the Phase I clinical trial, from patient

enrollment to data analysis.
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Workflow of the Phase I clinical trial of Trimelamol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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